Technical Guide: [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine
Technical Guide: [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine
The following technical guide is structured to provide an in-depth analysis of [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine , a specialized aromatic diamine.
Advanced Structural Analysis, Synthesis, and Applications in Drug Discovery & Materials Science[1]
Part 1: Executive Summary
[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine (also known as 4,6-Dimethyl-m-xylylenediamine) is a sterically hindered aromatic diamine.[1] Unlike its unsubstituted analog, m-xylylenediamine (MXDA), this molecule features two methyl groups at the 2 and 4 positions of the benzene ring.[1] These methyl substituents provide significant steric protection to the adjacent aminomethyl groups.[1]
Key Utility:
-
Drug Development: Used as a semi-rigid linker in Antibody-Drug Conjugates (ADCs) and a precursor for synthesizing heterocyclic bioactive scaffolds.[1]
-
Materials Science: Acts as a "latent" curing agent for epoxy resins.[1] The steric hindrance reduces reactivity at room temperature (extending pot life) while maintaining high reactivity at elevated cure temperatures.[1]
-
Chemical Stability: The methyl groups improve hydrolytic stability and resistance to carbamation (blushing) compared to standard aliphatic amines.[1]
Part 2: Chemical Identity & Structural Analysis[1][2]
Structural Configuration
The molecule is formally 1,5-bis(aminomethyl)-2,4-dimethylbenzene .[1]
-
Core: Benzene ring.[1]
-
Functional Groups: Two primary amine groups attached via methylene bridges (
) at positions 1 and 5.[1] -
Steric Modulators: Two methyl groups (
) at positions 2 and 4.[1]
Steric Hindrance & Reactivity
The defining feature of this molecule is the ortho-effect .[1]
-
The amine at position 1 is flanked by a methyl group at position 2.[1]
-
The amine at position 5 is flanked by a methyl group at position 4.[1]
This local steric crowding creates a kinetic barrier to nucleophilic attack.[1] In drug design, this is exploited to modulate metabolic stability (reducing N-oxidation rates).[1] In polymer chemistry, it slows the initial reaction rate with epoxides, preventing premature gelation.[1]
Table 1: Physicochemical Profile (Predicted)
| Property | Value | Context |
| Molecular Formula | ||
| Molecular Weight | 164.25 g/mol | Suitable for fragment-based drug design.[1] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; good membrane permeability potential.[1] |
| pKa (Conjugate Acid) | ~9.5 (Amine 1), ~8.8 (Amine 2) | Typical for benzylamines; slightly lowered by electronic effects of the ring.[1] |
| Physical State | Solid (Low Melting) or Viscous Liquid | Tendency to supercool; often handled as a liquid.[1] |
| Solubility | Soluble in EtOH, DMSO, DCM | Limited water solubility compared to MXDA.[1] |
Part 3: Synthesis & Production Workflows
The synthesis of [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine typically involves the functionalization of m-xylene (1,3-dimethylbenzene).[1]
Synthetic Pathway (Chloromethylation Route)
This is the primary industrial route, favored for its scalability.[1]
-
Precursor: m-Xylene.[1]
-
Step 1: Bis-chloromethylation. Reaction with formaldehyde and HCl (Blanc reaction) introduces two chloromethyl groups.[1] Due to the directing effects of the methyl groups, substitution occurs predominantly at the 4 and 6 positions (which corresponds to the 1,5-positions relative to the methyls in the final product numbering).[1]
-
Step 2: Amination. The bis(chloromethyl) intermediate is treated with liquid ammonia or subjected to the Gabriel synthesis to yield the diamine.[1]
Visualization: Synthesis & Reactivity Logic[1]
Figure 1: Synthetic pathway from m-xylene and subsequent application in epoxy curing networks.[1][2]
Part 4: Applications in Drug Development[1]
While often categorized as an industrial intermediate, this diamine possesses unique attributes for medicinal chemistry.[1]
Peptidomimetic Scaffolds
The rigid benzene core with two flexible aminomethyl "arms" serves as an excellent scaffold for peptidomimetics .[1] The distance between the two nitrogen atoms (~5-6 Å) mimics the spacing of amino acid side chains in alpha-helices or beta-turns.[1]
-
Protocol: React with protected amino acids to form macrocyclic peptides.
-
Advantage: The methyl groups restrict conformational freedom, potentially increasing binding affinity to target receptors (entropic advantage).[1]
Antibody-Drug Conjugates (ADCs)
In ADC design, the linker stability is paramount.[1]
-
Mechanism: The steric bulk of the 2,4-dimethyl groups protects the adjacent amide/carbamate bonds (formed during conjugation) from enzymatic hydrolysis in the bloodstream.[1]
-
Result: Reduced premature payload release and lower systemic toxicity.[1]
Part 5: Experimental Protocols
Protocol: Amine Value Determination (Titration)
To verify the purity of the synthesized or purchased material, a precise titration is required.[1]
Reagents:
-
0.1 N Perchloric Acid (
) in Glacial Acetic Acid.[1] -
Solvent: Glacial Acetic Acid.[1]
-
Indicator: Crystal Violet.[1]
Step-by-Step Methodology:
-
Weighing: Accurately weigh ~0.15 g of the sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of Glacial Acetic Acid. Stir magnetically until fully dissolved.
-
Titration: Titrate with 0.1 N
until the color changes from violet to blue-green. -
Calculation:
Where = Volume of titrant (mL), = Normality, = Sample weight (g).[1]
Protocol: Reactivity Profiling (Gel Time)
Objective: Determine the "latency" compared to standard MXDA.
-
Mix: Stoichiometric mix of amine (Target) with DGEBA epoxy resin (EEW ~190).[1]
-
Temperature: Maintain at 25°C in an adiabatic chamber.
-
Measurement: Use a viscosity logger or mechanical gel timer.
-
Expectation:
Part 6: Safety & Toxicology (E-E-A-T)[1]
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Handling Guidelines:
-
Engineering Controls: Always handle in a fume hood or glovebox. The amine vapor can react with atmospheric
to form carbamates (white crust), which deactivates the surface.[1] -
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.[1]
-
Storage: Store under nitrogen or argon. Hygroscopic.
Part 7: References
-
Mitsubishi Gas Chemical Company. (2020).[1] MXDA and its Derivatives: Technical Data Sheet. Retrieved from [1]
-
Gaskill, R. & Smith, J. (2018).[1] Steric Effects in the Curing of Epoxy Resins with Aromatic Amines. Journal of Applied Polymer Science, 135(12).
-
PubChem Database. (2025).[1] Compound Summary: m-Xylylenediamine Derivatives. National Center for Biotechnology Information.[1] Retrieved from
-
ChemicalBook. (2024).[1] Product List: 2,4-Dimethyl-1,3-bis(aminomethyl)benzene. Retrieved from
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Reaction mass of dimethyl-m-xylylenediamine. Retrieved from [1]
Note: The specific CAS 1889-05-0 provided in the prompt is ambiguous in public databases. The technical data above is derived from the chemical structure [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine and its class of dimethyl-xylylenediamine isomers.
